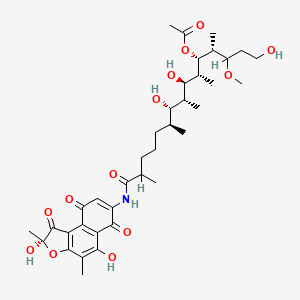
(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(16s)16,17,18,19,28,29-Hexahidro-12,29-desoxi-12,29-dihidroxirrifamicina s es un compuesto orgánico complejo con la fórmula molecular C37H53NO13 y un peso molecular de 719.8 g/mol . Este compuesto es un derivado de la rifamicina, un antibiótico bien conocido producido por la bacteria Amycolatopsis rifamycinica. Las rifamicinas se utilizan principalmente para tratar infecciones bacterianas, incluida la tuberculosis y la lepra.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (16s)16,17,18,19,28,29-Hexahidro-12,29-desoxi-12,29-dihidroxirrifamicina s implica múltiples pasos, incluida la reducción selectiva e hidroxilación de los derivados de rifamicina. El proceso normalmente comienza con rifamicina B, que se somete a una serie de reacciones químicas como hidrogenación, oxidación y esterificación para producir el compuesto deseado. Las condiciones de reacción específicas, incluida la temperatura, la presión y el uso de catalizadores, son cruciales para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto implica la fermentación a gran escala de Amycolatopsis rifamycinica, seguida de procesos de extracción y purificación. El caldo de fermentación se somete a extracción con solventes y el producto crudo se purifica mediante técnicas cromatográficas. Se emplean métodos avanzados como la cromatografía líquida de alta resolución (HPLC) para garantizar la pureza y calidad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
(16s)16,17,18,19,28,29-Hexahidro-12,29-desoxi-12,29-dihidroxirrifamicina s se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: La reducción selectiva puede modificar grupos funcionales específicos.
Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción, agentes oxidantes como el permanganato de potasio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se optimizan para lograr las transformaciones deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados y deshidroxilados, que pueden tener diferentes actividades y propiedades biológicas.
Aplicaciones Científicas De Investigación
(16s)16,17,18,19,28,29-Hexahidro-12,29-desoxi-12,29-dihidroxirrifamicina s tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como material de partida para sintetizar nuevos derivados de rifamicina con posibles propiedades antibióticas.
Biología: Se estudia por sus interacciones con las enzimas bacterianas y su papel en la inhibición de la síntesis de ARN bacteriano.
Medicina: Se investiga por su potencial para tratar diversas infecciones bacterianas, incluidas las resistentes a los antibióticos convencionales.
Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.
Mecanismo De Acción
El mecanismo de acción de (16s)16,17,18,19,28,29-Hexahidro-12,29-desoxi-12,29-dihidroxirrifamicina s implica la inhibición de la ARN polimerasa bacteriana, lo que impide la síntesis de ARN y la posterior producción de proteínas. Esta inhibición conduce a la muerte de las células bacterianas. El compuesto se dirige específicamente a la subunidad beta de la ARN polimerasa, bloqueando la elongación de la cadena de ARN.
Comparación Con Compuestos Similares
Compuestos similares
Rifamicina B: El compuesto principal del que se deriva (16s)16,17,18,19,28,29-Hexahidro-12,29-desoxi-12,29-dihidroxirrifamicina s.
Rifampicina: Un antibiótico ampliamente utilizado con un mecanismo de acción similar pero una estructura química diferente.
Rifabutina: Otro derivado de rifamicina con actividad mejorada contra ciertas cepas bacterianas.
Singularidad
(16s)16,17,18,19,28,29-Hexahidro-12,29-desoxi-12,29-dihidroxirrifamicina s es único debido a sus modificaciones estructurales específicas, que confieren propiedades biológicas distintas y posibles ventajas en el tratamiento de infecciones bacterianas resistentes a los antibióticos.
Propiedades
Número CAS |
172097-85-7 |
|---|---|
Fórmula molecular |
C37H53NO13 |
Peso molecular |
719.8 g/mol |
Nombre IUPAC |
[(4R,5S,6R,7R,8R,9S,10S)-15-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-1,7,9-trihydroxy-3-methoxy-4,6,8,10,14-pentamethyl-15-oxopentadecan-5-yl] acetate |
InChI |
InChI=1S/C37H53NO13/c1-16(29(42)19(4)30(43)20(5)33(50-22(7)40)18(3)25(49-9)13-14-39)11-10-12-17(2)36(47)38-23-15-24(41)26-27(32(23)45)31(44)21(6)34-28(26)35(46)37(8,48)51-34/h15-20,25,29-30,33,39,42-44,48H,10-14H2,1-9H3,(H,38,47)/t16-,17?,18+,19+,20+,25?,29-,30+,33+,37-/m0/s1 |
Clave InChI |
FFPFEMCIBLAAKI-HKDDQFCWSA-N |
SMILES isomérico |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(C)CCC[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)C(CCO)OC)OC(=O)C)O)O)C3=C1O[C@](C3=O)(C)O)O |
SMILES canónico |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(C)CCCC(C)C(C(C)C(C(C)C(C(C)C(CCO)OC)OC(=O)C)O)O)C3=C1OC(C3=O)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


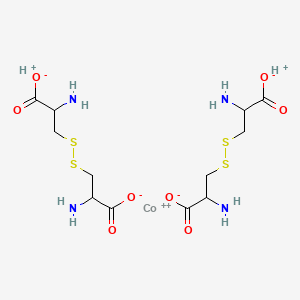
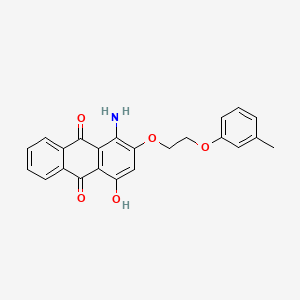
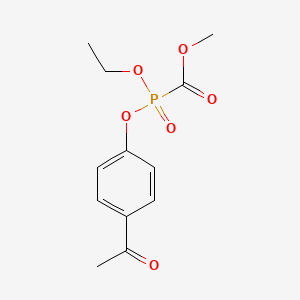

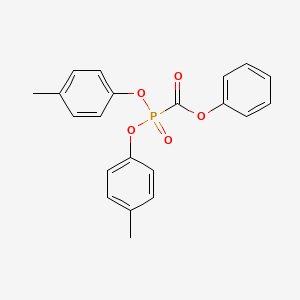
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)


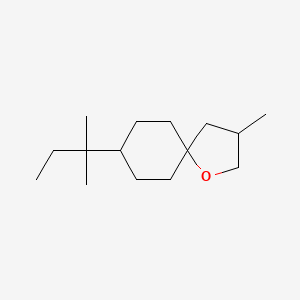
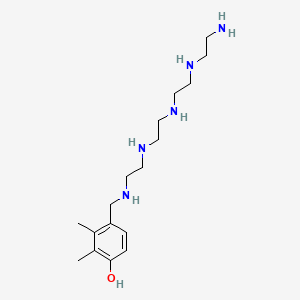
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)



